N-(2,3-dimethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine
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Description
N-(2,3-dimethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of 1,2,4-triazoles, a group known for its diverse pharmacological activities and its significance in medicinal chemistry. The compound incorporates a 1,2,4-triazole ring substituted with a phenyl group, a methylthio group, and a benzylidene group bearing methoxy substituents, which may contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related 1,2,4-triazole compounds often involves the treatment of precursor amines with corresponding aldehydes in the presence of a catalytic amount of acid in a solvent such as absolute ethanol. For instance, Nayak and Poojary (2019) describe the synthesis of a similar compound where 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is treated with 3,4-dimethoxybenzaldehyde to produce a target compound in significant yield, showcasing the typical condensation reaction involved in the synthesis of such triazole derivatives (Nayak & Poojary, 2019).
Scientific Research Applications
Novel Materials Synthesis
Ceria Nanoparticles from Ce(III)-Benzoxazine Dimer Complexes : The study by Veranitisagul et al. (2011) demonstrates the novel synthesis of ceria (CeO2) nanoparticles through the thermal decomposition of Ce(III)-benzoxazine dimer complexes, highlighting the potential of benzoxazine-based ligands in materials chemistry. This approach suggests that related compounds, such as N-(2,3-dimethoxybenzylidene)-based derivatives, could play a role in the synthesis of metal oxide nanoparticles with specific applications in catalysis and materials science Veranitisagul et al., 2011.
Catalysis
Ruthenium(II) Complexes for C-N Bond Formation : Research by Donthireddy et al. (2020) on ruthenium(II) complexes incorporating heteroditopic N-heterocyclic carbene ligands showcases the efficiency of these complexes in C-N bond formation via hydrogen-borrowing methodology. This suggests that similar triazole-based compounds could be explored for their potential as ligands in catalytic systems, potentially enhancing the efficiency and selectivity of bond-forming reactions Donthireddy et al., 2020.
Organic Synthesis and Medicinal Chemistry
Antimicrobial Activities of Triazole Derivatives : The study by Bektaş et al. (2010) on the synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives provides insights into the potential of triazole-based compounds in medicinal chemistry. The demonstrated antimicrobial properties suggest that N-(2,3-dimethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine could also be investigated for its bioactivity, possibly leading to new therapeutic agents Bektaş et al., 2010.
Antioxidant Studies
Antioxidant Ability of Triazole Derivatives : Hussain's work on the synthesis and antioxidant evaluation of 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol underlines the importance of structural modifications in enhancing antioxidant properties. This indicates that derivatives of N-(2,3-dimethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine could be promising candidates for antioxidant studies, potentially contributing to the development of new antioxidant compounds Hussain, 2016.
properties
IUPAC Name |
(E)-1-(2,3-dimethoxyphenyl)-N-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-23-15-11-7-10-14(16(15)24-2)12-19-22-17(20-21-18(22)25-3)13-8-5-4-6-9-13/h4-12H,1-3H3/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGNZSHYQVXZRH-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2C(=NN=C2SC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/N2C(=NN=C2SC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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